N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at position 5 and linked to a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. The oxadiazole ring is known for its electron-deficient nature, enabling π-π interactions in biological systems, while the thiophene group contributes electron-rich aromaticity.
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h3,6-10H,1-2,4-5H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRATWLAHMWUWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling with Tetrahydronaphthalene: The final step involves coupling the thiophene-oxadiazole intermediate with a tetrahydronaphthalene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The thiophene and oxadiazole rings make this compound suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Agriculture: It has shown fungicidal activity against various plant pathogens, making it a candidate for developing new fungicides.
Mechanism of Action
The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-Naphthalenyl)-1,3,4-Oxadiazol-2-yl] Cyclopropanecarboxamide)
- Molecular Formula : C₁₆H₁₇N₃O₂
- Molecular Weight : 283.32
- Key Features : Cyclopropanecarboxamide substituent on oxadiazole and a tetralin group.
- Activity : Exhibits antimicrobial activity against Staphylococcus aureus (planktonic cells and biofilms) .
- The molecular weight of the target compound (~325 g/mol, inferred from structural analogs) is higher, which may influence solubility and pharmacokinetics .
N-[5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]-5,6,7,8-Tetrahydronaphthalene-2-Carboxamide
- Molecular Formula : C₂₁H₂₁N₃O₂
- Molecular Weight : 347.4
- Key Features : 3,4-Dimethylphenyl substituent on oxadiazole.
- Comparison : The dimethylphenyl group increases steric bulk and hydrophobicity compared to the thiophene in the target compound. This could reduce solubility but improve binding to hydrophobic protein pockets. The target’s thiophene may offer better π-stacking efficiency in biological targets due to its planar structure .
2-Chloro-N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Key Features : Chlorinated benzamide substituent.
- This difference might modulate reactivity in metabolic pathways or target engagement .
Physicochemical Properties
*LogP estimated via fragment-based methods (e.g., XLogP3).
Biological Activity
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores the biological activity of this compound by reviewing various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydronaphthalene core linked to a thiophenyl-substituted oxadiazole moiety. This unique combination of chemical groups is thought to contribute to its biological activity.
Antiproliferative Activity
Recent studies have focused on the antiproliferative effects of derivatives related to this compound. A notable study conducted molecular docking simulations to evaluate the binding affinity of various oxadiazole derivatives to cyclin-dependent kinase 2 (CDK-2), a key regulator in cell cycle progression. The results indicated that certain derivatives exhibited strong binding interactions with CDK-2, suggesting their potential as anti-proliferative agents.
Table 1: Docking Scores of Selected Derivatives
| Compound | Docking Score (kcal/mol) | Binding Affinity |
|---|---|---|
| P-1 | -10.654 | High |
| P-5 | -10.169 | High |
| Reference Ligand | -9.919 | Moderate |
The study concluded that compounds P-1 and P-5 had superior docking scores compared to the reference ligand, indicating their potential efficacy in inhibiting CDK-2 activity and thereby reducing cancer cell proliferation .
The mechanisms underlying the biological activity of this compound derivatives include:
- Inhibition of CDK Activity : By binding to CDK proteins, these compounds may disrupt cell cycle progression.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Autophagy Modulation : Evidence indicates that certain derivatives may enhance autophagy in cancer cells, contributing to their cytotoxic effects.
Pharmacokinetic Properties
Pharmacokinetic evaluations using tools such as Swiss-ADME have shown that several derivatives meet essential criteria for drug-likeness and bioavailability. For instance:
Table 2: Pharmacokinetic Properties
| Compound | TPSA (Ų) | Bioavailability (%) | Lipinski Compliance |
|---|---|---|---|
| P-1 | 189.21 | 55 | Yes |
| P-5 | 178.90 | 50 | Yes |
These findings underscore the potential for these compounds to be developed into effective oral medications .
Case Studies
A case study involving the application of such compounds in colorectal cancer (CRC) models demonstrated significant inhibition of tumor growth both in vitro and in vivo. The study utilized various CRC cell lines treated with selected derivatives to assess their anticancer efficacy through assays measuring cell viability and apoptosis induction.
Key Findings:
- In Vitro Efficacy : Treatment with specific derivatives resulted in reduced cell viability and increased apoptotic markers.
- In Vivo Efficacy : In xenograft models, tumor growth was significantly inhibited following treatment with these compounds.
Q & A
Q. What are the optimal synthetic routes for N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide?
Answer: The synthesis typically involves:
Oxadiazole ring formation : Reaction of thiophene-2-carbohydrazide with carbon disulfide in basic conditions (e.g., KOH/ethanol), followed by cyclization using dehydrating agents like POCl₃ .
Amide coupling : Reacting the oxadiazole intermediate with activated 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives (e.g., using EDCI/HOBt in DMF) .
Key parameters :
- Temperature control (60–80°C for cyclization).
- Solvent selection (ethanol or DMF for solubility and yield optimization).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is structural characterization performed for this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assignments focus on oxadiazole protons (δ 8.1–8.3 ppm) and tetrahydronaphthalene methylene groups (δ 2.5–3.0 ppm) .
- IR : Confirm amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretching .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~363.1) .
- X-ray crystallography : SHELX software for crystal structure determination (if single crystals are obtained) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2 or kinase enzymes) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values from bioassays .
- MD simulations : Analyze stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to identify critical binding residues .
Q. What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Validate purity via HPLC (>95%) to exclude confounding impurities .
- Mechanistic follow-up :
- Conduct enzyme inhibition assays (e.g., COX-2 ELISA) to confirm target engagement .
- Compare results with structurally related oxadiazoles (e.g., 5-(4-chlorophenyl) analogs) to identify substituent effects .
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
Answer:
-
Byproduct analysis :
- LC-MS to identify common impurities (e.g., uncyclized hydrazide intermediates) .
-
Process optimization :
- Use flow chemistry for precise control of POCl₃ addition (reduces over-chlorination) .
- Employ scavengers (e.g., polymer-bound sulfonic acid) to trap excess reagents .
-
Yield vs. purity trade-offs :
Parameter Optimal Range Effect on Yield/Purity POCl₃ stoichiometry 1.2 eq Maximizes cyclization Reaction time 4–6 hours Minimizes degradation Solvent polarity DMF > ethanol Enhances solubility
Methodological Challenges
Q. What techniques assess the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
- Photodegradation : Expose to UV light (254 nm) and monitor via UV-Vis spectroscopy for absorbance shifts .
- Thermal stability : TGA/DSC analysis to determine decomposition temperature (>200°C typical for oxadiazoles) .
Q. How can regioselectivity issues in oxadiazole functionalization be addressed?
Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution .
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to selectively modify the thiophene ring (e.g., with aryl boronic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
